molecular formula C11H13F4N B12073299 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine

Cat. No.: B12073299
M. Wt: 235.22 g/mol
InChI Key: PCHRKSUVNMZUCG-UHFFFAOYSA-N
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Description

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant electronegativity and unique chemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The process often includes the following steps:

    Formation of the Fluorinated Benzyl Intermediate: This involves the reaction of a fluorinated benzyl halide with a suitable amine under controlled conditions.

    Introduction of the Trifluoromethyl Group: The intermediate is then reacted with trifluoromethyl copper or a similar reagent to introduce the trifluoromethyl group.

    Final Amine Formation: The final step involves the reaction of the intermediate with propylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-pressure reactors and advanced purification techniques is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzylamine: Similar structure but lacks the fluorine substitution.

    Fluorobenzylamine: Contains a fluorine group but lacks the trifluoromethyl group.

Uniqueness

{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity, making it valuable in various applications .

Properties

Molecular Formula

C11H13F4N

Molecular Weight

235.22 g/mol

IUPAC Name

N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C11H13F4N/c1-2-6-16-7-8-4-3-5-9(10(8)12)11(13,14)15/h3-5,16H,2,6-7H2,1H3

InChI Key

PCHRKSUVNMZUCG-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C(=CC=C1)C(F)(F)F)F

Origin of Product

United States

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